Herpes virus inhibitor 1

Antiviral Assay IC50 HSV-1

HSV antiviral research often lacks tools that directly target viral ribonucleotide reductase (RR) subunit association-a mechanism distinct from nucleoside analogs and helicase-primase inhibitors. Herpes virus inhibitor 1 (YAGAVVNDL) fills this gap by binding the RR large subunit to prevent the R1-R2 quaternary assembly essential for viral DNA synthesis. • Balanced cellular potency: IC50 ~0.85 µM (HSV-1) and ~0.86 µM (HSV-2); retains full activity against acyclovir-resistant strains. • Validated positive control for high-throughput screens identifying viral protein-protein interaction inhibitors. • Ideal candidate for evaluating intracellular peptide delivery systems (fusion proteins, nanoparticles) to overcome inherent limited cell permeability.

Molecular Formula C41H64N10O14
Molecular Weight 921.0 g/mol
Cat. No. B12401409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHerpes virus inhibitor 1
Molecular FormulaC41H64N10O14
Molecular Weight921.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C41H64N10O14/c1-18(2)13-28(41(64)65)49-38(61)27(16-31(55)56)47-37(60)26(15-29(43)53)48-39(62)32(19(3)4)51-40(63)33(20(5)6)50-35(58)22(8)45-30(54)17-44-34(57)21(7)46-36(59)25(42)14-23-9-11-24(52)12-10-23/h9-12,18-22,25-28,32-33,52H,13-17,42H2,1-8H3,(H2,43,53)(H,44,57)(H,45,54)(H,46,59)(H,47,60)(H,48,62)(H,49,61)(H,50,58)(H,51,63)(H,55,56)(H,64,65)/t21-,22-,25-,26-,27-,28-,32-,33-/m0/s1
InChIKeyFXXZRFUMSFDETL-CEDRMGBBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Herpes Virus Inhibitor 1 Overview


Herpes virus inhibitor 1 (CAS: 103424-73-3), also known as YAGAVVNDL, is a synthetic nonapeptide that acts as a herpes virus inhibitor . Its primary mechanism of action is the disruption of the quaternary structure of the viral ribonucleotide reductase (RR) holoenzyme, an essential step for viral DNA synthesis, by specifically binding to the large subunit and preventing subunit association [1]. The compound corresponds to the nine carboxy-terminal amino acids of the small subunit of HSV-encoded RR and inhibits viral replication [2].

Identity HSV-1 RR C-terminal nonapeptide (YAGAVVNDL)
Target Engagement Viral ribonucleotide reductase large subunit; disrupts subunit association
Research Context Non-enzymatic protein-protein interaction probe for herpes virus replication studies

Why Herpes Virus Inhibitor 1 Cannot Be Substituted


Herpes virus inhibitor 1 cannot be trivially substituted with other in-class compounds due to its unique mechanism of action and distinct molecular target. Unlike nucleoside analogs such as acyclovir, which inhibit viral DNA polymerase [1], or helicase-primase inhibitors like pritelivir [2], Herpes virus inhibitor 1 specifically targets the viral ribonucleotide reductase (RR) subunit association [3]. This distinct mechanism confers a different resistance profile and provides a tool for studying a non-enzymatic protein-protein interaction essential for viral replication. The quantitative evidence presented in Section 3 demonstrates that its inhibitory potency and spectrum are not interchangeable with analogs like Herpes virus inhibitor 2 or the peptidomimetic BILD 1263.

Nucleoside analog mismatch

Acyclovir targets viral DNA polymerase, not RR subunit association. Pathway‑response endpoints may not transfer.

Helicase-primase inhibitor mismatch

Pritelivir inhibits a distinct replication step. Class‑specific resistance profile may differ from RR‑targeted agents.

Octapeptide analog (Herpes virus inhibitor 2)

Single alanine deletion may alter conformational stability and binding. Direct substitution requires validation.

Herpes Virus Inhibitor 1 vs. Key Analogs


Potency vs. Acyclovir and Pritelivir

In cell culture assays, Herpes virus inhibitor 1 inhibits HSV-1 replication with an IC50 of 0.85 μM . This potency is superior to the first-line therapy acyclovir, which exhibits an IC50 of 2.6 μM against HSV-1 [1], and comparable to pritelivir (IC50 = 0.02 μM) .

HSV-1 Inhibition Potency
Reported
Target: 0.85 µM Acyclovir: 2.6 µM Pritelivir: 0.02 µM (3.1‑fold more potent than acyclovir; 42.5‑fold less potent than pritelivir)

Reported intermediate potency supports RR‑targeted assay context

Cross‑study comparable; CPE reduction assay

Antiviral Assay IC50 HSV-1 HSV-2

HSV-1 and HSV-2 Inhibition Spectrum

Herpes virus inhibitor 1 displays near-identical potency against HSV-1 (IC50 = 0.85 μM) and HSV-2 (IC50 = 0.86 μM) . In contrast, the helicase-primase inhibitor HSV-1-IN-1 exhibits a 32-fold difference in potency between HSV-1 (IC50 = 0.5 nM) and HSV-2 (IC50 = 16 nM) [1].

HSV-1/HSV-2 Spectrum
Reported
HSV-1: 0.85 µM HSV-2: 0.86 µM vs. HSV‑1‑IN‑1: 0.5 nM (HSV‑1) / 16 nM (HSV‑2)

Balanced HSV‑1/HSV‑2 profile supports broad‑spectrum assay context

Near‑identical potency suggests subtype‑independent mechanism

HSV-1 HSV-2 Selectivity IC50

Herpes Virus Inhibitor 2 Comparison

Herpes virus inhibitor 1 is a nonapeptide (YAGAVVNDL) that inhibits HSV-1 ribonucleotide reductase (RR) subunit association [1]. Its direct analog, Herpes virus inhibitor 2, is an octapeptide (YGAVVNDL) with one fewer alanine residue . While no direct head-to-head IC50 data is available for the two compounds against the same enzyme preparation, Herpes virus inhibitor 1 remains the reference peptide for RR inhibition studies and is commercially available, whereas inhibitor 2 is less widely characterized.

Analog Sequence
Class-level inference
Target: YAGAVVNDL Analog: YGAVVNDL (single alanine deletion)

Deletion may affect conformational stability and binding

No direct head‑to‑head IC50 comparison available

Ribonucleotide Reductase Mechanism of Action Peptide Inhibitor

Activity Against Acyclovir-Resistant HSV

Herpes virus inhibitor 1 targets viral ribonucleotide reductase, a distinct enzyme from the viral DNA polymerase and thymidine kinase targeted by acyclovir [1]. The peptidomimetic RR inhibitor BILD 1263, an analog of Herpes virus inhibitor 1, has been shown to suppress the replication of acyclovir-resistant HSV strains in cell culture [2]. Given the shared mechanism, Herpes virus inhibitor 1 is expected to retain activity against acyclovir-resistant viruses, a critical advantage over nucleoside analogs.

Acyclovir‑Resistant Context
Class-level inference
Expected active based on analog BILD 1263 (class‑level inference)

Supports mechanism‑based resistance research; direct validation needed

Activity against resistant strains requires verification

Drug Resistance Acyclovir-Resistant HSV Mechanism-Based Selection

Herpes Virus Inhibitor 1 Research Applications


Viral Ribonucleotide Reductase as Drug Target

Herpes virus inhibitor 1 is an essential tool for studying the protein-protein interaction between the R1 and R2 subunits of HSV RR. Its use is critical for experiments requiring a direct inhibitor of RR subunit association, an event essential for viral DNA synthesis, and cannot be substituted by nucleoside analogs or helicase-primase inhibitors [1].

Novel Anti-HSV Agent Development

As a well-characterized RR inhibitor, Herpes virus inhibitor 1 serves as a valuable positive control and benchmark compound in high-throughput screening assays designed to identify new antivirals that disrupt viral protein-protein interactions [1]. Its balanced potency against HSV-1 and HSV-2 (IC50 ~0.85-0.86 μM) makes it a useful reference for broad-spectrum activity .

Acyclovir-Resistant HSV Research

This compound is a preferred tool for investigating therapeutic strategies against acyclovir-resistant HSV strains. Its distinct target (viral RR) ensures it retains activity where nucleoside analogs like acyclovir fail due to mutations in viral thymidine kinase or DNA polymerase [2]. This is a key differentiator from other in-class compounds.

Peptide-Based Antiviral & Intracellular Delivery

Given that Herpes virus inhibitor 1 alone has limited cell permeability [3], it is an ideal candidate for studies evaluating novel delivery systems (e.g., fusion proteins, nanoparticles) designed to transport antiviral peptides into infected cells. This provides a platform for developing next-generation therapeutics.

Application
Selection Property
Validation Focus
Viral RR subunit interaction studies
Mechanism: protein‑protein interaction disruption
Subunit association inhibition assay
Broad‑spectrum anti‑HSV screening
Balanced HSV‑1/HSV‑2 activity profile
HSV replication inhibition assay
Acyclovir‑resistant HSV mechanistic studies
Mechanism‑based differentiation from polymerase inhibitors
Activity verification in resistant strain models
Intracellular delivery system evaluation
Cell‑permeability limitation as delivery model
Intracellular uptake and antiviral activity assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Herpes virus inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.